Biocompatibility of ATRA-biotin vs. Unconjugated ATRA: Cell Viability Data from N2a Cells
ATRA-biotin exhibits no significant cytotoxicity in N2a neuroblastoma cells across a 1-10 μM concentration range and up to 72 hours of exposure, demonstrating comparable biocompatibility to the parent compound ATRA [1]. This is a critical validation for its use as a tracking probe, as it confirms that the biotin modification does not introduce overt toxicity that could confound experimental results.
| Evidence Dimension | Cell Viability |
|---|---|
| Target Compound Data | No significant change in viability rate |
| Comparator Or Baseline | Unconjugated ATRA (implied baseline) |
| Quantified Difference | Comparable (no significant difference) |
| Conditions | Cultured N2a-cells; 1-10 μM; 1-72 h |
Why This Matters
Ensures that observed effects in tracking or pull-down experiments are due to specific interactions, not compound-induced cytotoxicity, validating its utility as a non-toxic probe.
- [1] Segelken J, et al. Synthesis and Evaluation of Two Novel All-trans-Retinoic Acid Conjugates: Biocompatible and Functional Tools for Retina Research. ACS Chem Neurosci. 2018;9(4):858-867. View Source
